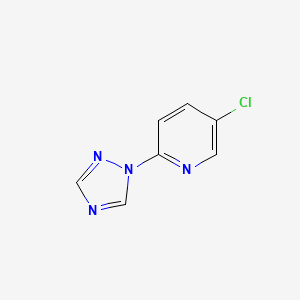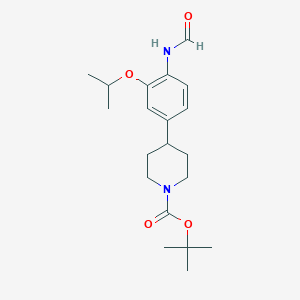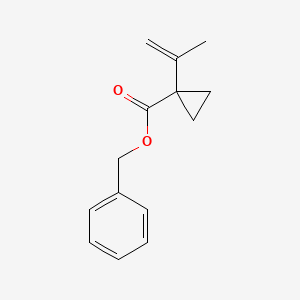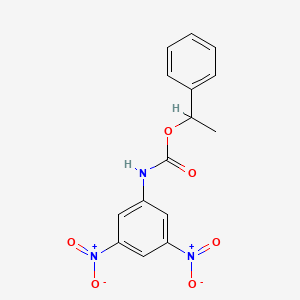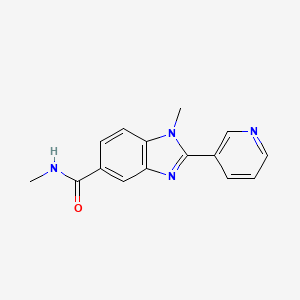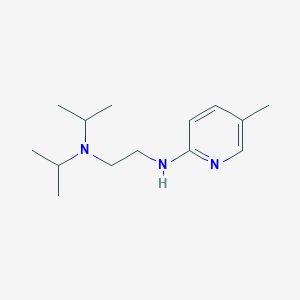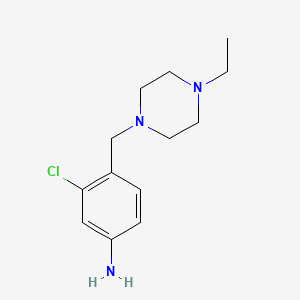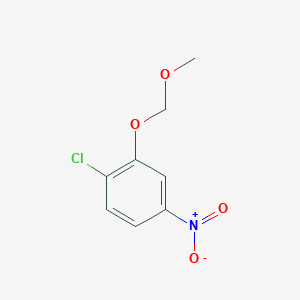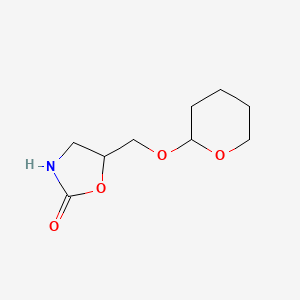
5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both oxazolidinone and oxane (tetrahydropyran) rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxane derivatives with oxazolidinone precursors. One common method includes the use of oxane-2-methanol and 1,3-oxazolidin-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxane-2-one derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Oxane-2-one derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Functionalized oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, it is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The oxazolidinone ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the oxane ring provides structural stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with binding sites on the receptor proteins.
Comparación Con Compuestos Similares
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxanes: Compounds such as tetrahydropyran derivatives, which are used in various chemical syntheses.
Uniqueness: 5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one is unique due to its dual ring structure, which combines the properties of both oxazolidinones and oxanes. This duality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO4/c11-9-10-5-7(14-9)6-13-8-3-1-2-4-12-8/h7-8H,1-6H2,(H,10,11) |
Clave InChI |
DTUQLFHOLZZAEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
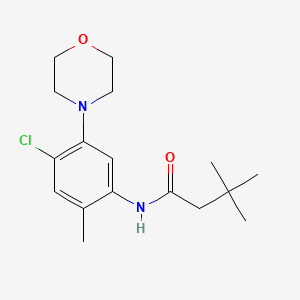

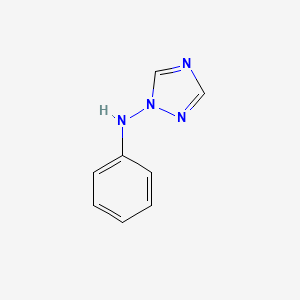
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
